molecular formula C17H19N3O2S B2981238 2-oxo-2-(4-phenylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 941938-84-7

2-oxo-2-(4-phenylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2981238
CAS No.: 941938-84-7
M. Wt: 329.42
InChI Key: BMSIQXDOIGBEKW-UHFFFAOYSA-N
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Description

2-oxo-2-(4-phenylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a phenyl group, and a thiophen-2-ylmethyl moiety, making it a unique molecule with interesting properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-(4-phenylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is to react 4-phenylpiperazine with an appropriate acyl chloride or anhydride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiophen-2-ylmethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors or large-scale batch reactors, with rigorous monitoring of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-(4-phenylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents onto the piperazine ring or the phenyl group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-oxo-2-(4-phenylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural features make it a candidate for developing new drugs and therapeutic agents.

Medicine

In medicine, this compound has potential applications in the treatment of various conditions, such as neurological disorders and inflammation. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique properties and reactivity make it a valuable asset in various industrial processes.

Mechanism of Action

The mechanism by which 2-oxo-2-(4-phenylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones: : These compounds have been studied for their anticonvulsant activity[_{{{CITATION{{{_1{Synthesis and anticonvulsant activity of new 1-2-oxo-2-(4 ....

  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: : These compounds have been investigated for their acetylcholinesterase inhibitory activity, which is relevant to the treatment of Alzheimer's disease.

Uniqueness

2-oxo-2-(4-phenylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

2-oxo-2-(4-phenylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c21-16(18-13-15-7-4-12-23-15)17(22)20-10-8-19(9-11-20)14-5-2-1-3-6-14/h1-7,12H,8-11,13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSIQXDOIGBEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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